molecular formula C8H11F3N2 B1528504 1-Butyl-3-(trifluoromethyl)pyrazole CAS No. 1426958-36-2

1-Butyl-3-(trifluoromethyl)pyrazole

Cat. No. B1528504
CAS RN: 1426958-36-2
M. Wt: 192.18 g/mol
InChI Key: BOHNJAUMOOXBJP-UHFFFAOYSA-N
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Description

1-Butyl-3-(trifluoromethyl)pyrazole is a compound with the molecular weight of 192.18 . The IUPAC name for this compound is 1-butyl-3-(trifluoromethyl)-1H-pyrazole .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 1-Butyl-3-(trifluoromethyl)pyrazole, has been a subject of interest in recent years . Various synthetic strategies have been developed, including multicomponent methods . An efficient intramolecular cycloaddition strategy for the synthesis of trifluoromethyl-substituted 3H-pyrazoles has also been reported .


Molecular Structure Analysis

Pyrazole compounds, including 1-Butyl-3-(trifluoromethyl)pyrazole, contain a five-membered aromatic ring composed of three carbon atoms and two adjacent nitrogen atoms . The shifting C-N double bond inside the heterocycle endows pyrazoles with tautomerism .


Chemical Reactions Analysis

Pyrazole derivatives are known for their diverse chemical reactivity . They are often used as starting materials for the preparation of more complex heterocyclic systems . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Physical And Chemical Properties Analysis

1-Butyl-3-(trifluoromethyl)pyrazole is a solid at room temperature . More detailed physical and chemical properties were not found in the retrieved papers.

Safety and Hazards

According to the safety data sheet, 1-Butyl-3-(trifluoromethyl)pyrazole causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .

Future Directions

Pyrazole derivatives, including 1-Butyl-3-(trifluoromethyl)pyrazole, have been studied for their potential applications in various fields, including medicinal chemistry . Future research may focus on developing new synthetic methods and exploring the biological activities of these compounds .

Mechanism of Action

Target of Action

Pyrazole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for 1-Butyl-3-(trifluoromethyl)pyrazole.

Mode of Action

It’s known that pyrazoles exhibit tautomerism , a phenomenon that may influence their reactivity and interaction with targets . This could potentially apply to 1-Butyl-3-(trifluoromethyl)pyrazole as well.

Biochemical Pathways

Pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry , suggesting that they may interact with and affect multiple biochemical pathways.

Result of Action

Given the diverse biological activities of pyrazole derivatives , it can be inferred that 1-Butyl-3-(trifluoromethyl)pyrazole may have a range of potential effects at the molecular and cellular level.

properties

IUPAC Name

1-butyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N2/c1-2-3-5-13-6-4-7(12-13)8(9,10)11/h4,6H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHNJAUMOOXBJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CC(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-3-(trifluoromethyl)pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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